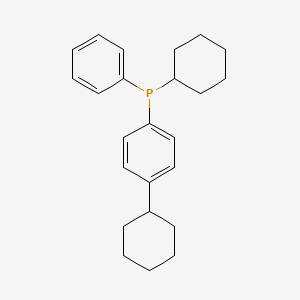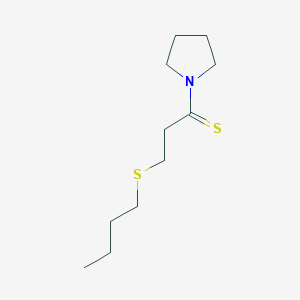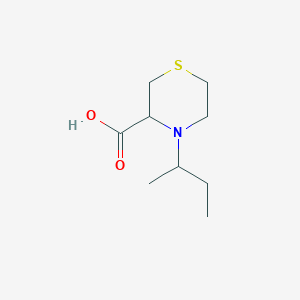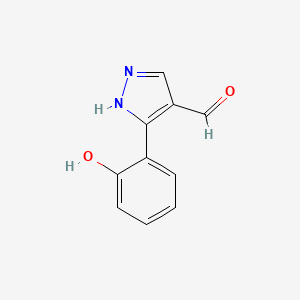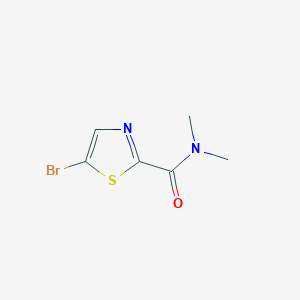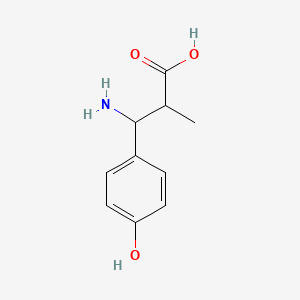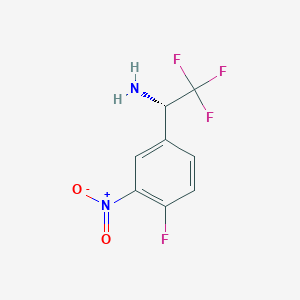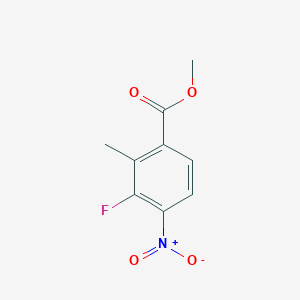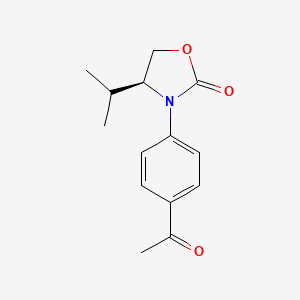
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an oxazolidinone ring and an acetylphenyl group contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Acetylphenyl Group: This step often involves the acylation of the oxazolidinone ring with 4-acetylphenyl chloride in the presence of a base such as triethylamine.
Isopropyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.
Substitution: The acetylphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated derivatives of the acetylphenyl group.
科学的研究の応用
Chemistry
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes, inhibiting their activity. The acetylphenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
(S)-3-(4-Methylphenyl)-4-isopropyloxazolidin-2-one: Similar structure but with a methyl group instead of an acetyl group.
(S)-3-(4-Chlorophenyl)-4-isopropyloxazolidin-2-one: Contains a chlorine atom instead of an acetyl group.
Uniqueness
(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is unique due to the presence of the acetyl group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly useful in applications requiring specific interactions with biological targets.
特性
CAS番号 |
572923-19-4 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
(4S)-3-(4-acetylphenyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-9(2)13-8-18-14(17)15(13)12-6-4-11(5-7-12)10(3)16/h4-7,9,13H,8H2,1-3H3/t13-/m1/s1 |
InChIキー |
IKZHIIXIYBAVLI-CYBMUJFWSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)C |
正規SMILES |
CC(C)C1COC(=O)N1C2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
